molecular formula C31H36N4O10S2 B13860365 Di-O-cysteinyl-glycinoyl Curcu

Di-O-cysteinyl-glycinoyl Curcu

Cat. No.: B13860365
M. Wt: 688.8 g/mol
InChI Key: INJRLMWCICXIDY-ZEXWEROGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-O-cysteinyl-glycinoyl Curcu is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound is formed by the conjugation of two cysteine molecules and one glycine molecule with curcumin. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-O-cysteinyl-glycinoyl Curcu involves the conjugation of curcumin with cysteine and glycine. The process typically starts with the activation of curcumin, followed by the addition of cysteine and glycine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Di-O-cysteinyl-glycinoyl Curcu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Di-O-cysteinyl-glycinoyl Curcu involves multiple pathways:

Comparison with Similar Compounds

Di-O-cysteinyl-glycinoyl Curcu can be compared with other curcumin derivatives:

Conclusion

This compound is a promising compound with diverse applications in scientific research and medicine. Its unique structure and properties make it a valuable tool for studying curcumin chemistry and developing new therapeutic agents.

Properties

Molecular Formula

C31H36N4O10S2

Molecular Weight

688.8 g/mol

IUPAC Name

[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]acetate

InChI

InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23+

InChI Key

INJRLMWCICXIDY-ZEXWEROGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC)OC(=O)CNC(=O)[C@H](N)CS

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.